molecular formula C12H10ClNO2 B6367859 3-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 426823-53-2

3-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367859
CAS RN: 426823-53-2
M. Wt: 235.66 g/mol
InChI Key: CFXYGNFRHNFMLL-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, abbreviated as 3CMPH, is a synthetic organic compound with a molecular formula of C9H9ClNO2. It is a colorless, odorless, crystalline solid with a melting point of 145-147°C. 3CMPH has been used in various scientific research applications, such as its use as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

3CMPH has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of other compounds. It has also been used as a precursor for the synthesis of other compounds, such as 3-chloro-2-methoxy-4-hydroxybenzoic acid.

Mechanism of Action

The mechanism of action of 3CMPH is not fully understood. However, it is believed to act as a catalyst in organic synthesis by facilitating the formation of covalent bonds between molecules. It is also believed to act as a ligand for transition metal complexes, allowing them to form stronger and more stable bonds with other molecules.
Biochemical and Physiological Effects
3CMPH has not been tested for its biochemical and physiological effects in humans or animals. However, it has been studied in vitro and in animal models. In vitro studies have shown that 3CMPH can increase the activity of enzymes involved in the metabolism of drugs and other compounds. In animal models, 3CMPH has been shown to increase the absorption of drugs and other compounds, suggesting that it may have a role in drug absorption in humans.

Advantages and Limitations for Lab Experiments

3CMPH has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for extended periods of time without degrading. Additionally, it is relatively inexpensive to purchase and can be easily synthesized in the laboratory. However, 3CMPH is sensitive to light and air, so it should be stored in a dark, airtight container. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for research involving 3CMPH. One potential direction is to further study its mechanism of action and biochemical and physiological effects in humans and animals. Additionally, further research could be done to explore its potential as a catalyst for organic synthesis and as a ligand for transition metal complexes. Finally, further research could be done to explore its potential as a reagent for the synthesis of other compounds.

Synthesis Methods

3CMPH can be synthesized using a variety of methods. One method involves the reaction of 5-chloro-2-methoxyphenol with sodium hydroxide and hydroxylamine hydrochloride in aqueous solution. This reaction yields 3CMPH as a crystalline solid. Another method involves the reaction of 5-chloro-2-methoxyphenol with sodium hydroxide and pyridine in aqueous solution. This reaction yields 3CMPH as a solid.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-5-4-8(13)7-10(11)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXYGNFRHNFMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683007
Record name 3-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426823-53-2
Record name 3-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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